molecular formula C10H15ClO B14493334 Bicyclo[3.3.1]nonane-9-carbonyl chloride CAS No. 63665-53-2

Bicyclo[3.3.1]nonane-9-carbonyl chloride

Katalognummer: B14493334
CAS-Nummer: 63665-53-2
Molekulargewicht: 186.68 g/mol
InChI-Schlüssel: OQZUFRMUNYZTEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bicyclo[3.3.1]nonane-9-carbonyl chloride is a chemical compound that belongs to the bicyclic nonane family. This compound is characterized by its unique bicyclic structure, which consists of two fused cyclohexane rings. The carbonyl chloride functional group attached to the ninth carbon atom of the bicyclo[3.3.1]nonane framework makes it a versatile intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[3.3.1]nonane-9-carbonyl chloride typically involves the chlorination of bicyclo[3.3.1]nonane-9-carboxylic acid. This reaction is usually carried out using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) as the chlorinating agents under reflux conditions. The reaction proceeds as follows:

Bicyclo[3.3.1]nonane-9-carboxylic acid+SOCl2Bicyclo[3.3.1]nonane-9-carbonyl chloride+SO2+HCl\text{Bicyclo[3.3.1]nonane-9-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} Bicyclo[3.3.1]nonane-9-carboxylic acid+SOCl2​→Bicyclo[3.3.1]nonane-9-carbonyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Analyse Chemischer Reaktionen

Types of Reactions

Bicyclo[3.3.1]nonane-9-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Reduction Reactions: The compound can be reduced to bicyclo[3.3.1]nonane-9-methanol using reducing agents like lithium aluminum hydride (LiAlH₄).

    Hydrolysis: In the presence of water, this compound hydrolyzes to form bicyclo[3.3.1]nonane-9-carboxylic acid.

Common Reagents and Conditions

    Thionyl Chloride (SOCl₂): Used for chlorination reactions.

    Lithium Aluminum Hydride (LiAlH₄): Employed for reduction reactions.

    Water (H₂O): Utilized for hydrolysis reactions.

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Thioesters: Formed by reaction with thiols.

    Bicyclo[3.3.1]nonane-9-methanol: Formed by reduction.

    Bicyclo[3.3.1]nonane-9-carboxylic acid: Formed by hydrolysis.

Wissenschaftliche Forschungsanwendungen

Bicyclo[3.3.1]nonane-9-carbonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

    Industry: Applied in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of bicyclo[3.3.1]nonane-9-carbonyl chloride involves the reactivity of the carbonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications of the compound. For example, in substitution reactions, nucleophiles attack the carbonyl carbon, leading to the formation of new bonds and the release of chloride ions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Bicyclo[3.3.1]nonane-9-carboxylic acid: The precursor to bicyclo[3.3.1]nonane-9-carbonyl chloride.

    Bicyclo[3.3.1]nonane-9-methanol: A reduction product of this compound.

    Bicyclo[3.3.1]nonane-9-thioester: Formed by reaction with thiols.

Uniqueness

This compound is unique due to its highly reactive carbonyl chloride group, which allows it to participate in a variety of chemical transformations. Its bicyclic structure also imparts rigidity and stability, making it a valuable intermediate in organic synthesis.

Eigenschaften

CAS-Nummer

63665-53-2

Molekularformel

C10H15ClO

Molekulargewicht

186.68 g/mol

IUPAC-Name

bicyclo[3.3.1]nonane-9-carbonyl chloride

InChI

InChI=1S/C10H15ClO/c11-10(12)9-7-3-1-4-8(9)6-2-5-7/h7-9H,1-6H2

InChI-Schlüssel

OQZUFRMUNYZTEN-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CCCC(C1)C2C(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.